molecular formula C42H45ClN8O7S B606977 dBET6 CAS No. 1950634-92-0

dBET6

Cat. No. B606977
M. Wt: 841.38
InChI Key: JGQPZPLJOBHHBK-UFXYQILXSA-N
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Description

DBET6 is a highly cell-permeable PROTAC (Proteolysis-Targeting Chimera) degrader of BET bromodomains with an IC50 of 14 nM for BRD4 binding . It also induces c-MYC downregulation and apoptosis .


Synthesis Analysis

DBET6 is a proteolysis-targeting chimera (PROTAC) small molecule that selectively degrades BET by the ubiquitin-proteasome system . It shows tenfold more potency in degrading BRD4 and improved cell permeability compared to the first-generation PROTAC dBET1 .


Molecular Structure Analysis

The molecular weight of dBET6 is 841.37 . The chemical formula is C42H45ClN8O7S . The exact mass is 840.28 .


Chemical Reactions Analysis

Intraperitoneal injection of dBET6 led to the rapid degradation of BET protein in the retina without detectable toxicity . It also repressed light damage-induced retinal macrophages/microglia activation, Müller cell gliosis, photoreceptor death, and retinal degeneration .


Physical And Chemical Properties Analysis

DBET6 has a molecular weight of 841.37 . It is a white to beige powder . It is soluble in DMSO up to 2 mg/mL . It can be stored for 3 years at -20°C in powder form .

Scientific Research Applications

Application 1: Protection Against Retinal Degeneration

  • Scientific Field : Neuroinflammation and Ophthalmology .
  • Summary of the Application : dBET6, a proteolysis-targeting chimera (PROTAC) small molecule, selectively degrades Bromodomain and extraterminal domain (BET) proteins by the ubiquitin-proteasome system . It has been found to protect against retinal degeneration and inhibit the cGAS-STING in response to light damage .
  • Methods of Application or Experimental Procedures : Mice were exposed to bright light to induce retinal degeneration, and the activation of cGAS-STING was determined by RNA-sequencing and molecular biology . Retinal function, morphology, photoreceptor viability, and retinal inflammation were examined in the presence and absence of dBET6 treatment . Intraperitoneal injection of dBET6 led to the rapid degradation of BET protein in the retina without detectable toxicity .
  • Results or Outcomes : dBET6 improved retinal responsiveness and visual acuity after light damage . It also repressed light-induced retinal macrophages/microglia activation, Müller cell gliosis, photoreceptor death, and retinal degeneration . Analysis of single-cell RNA-sequencing results revealed cGAS-STING components were expressed in retinal microglia .

Application 2: Cancer Therapy

  • Scientific Field : Oncology .
  • Summary of the Application : dBET6, a proteolysis-targeting chimera (PROTAC) small molecule, has been used in cancer therapy . It selectively degrades Bromodomain and extraterminal domain (BET) proteins by the ubiquitin-proteasome system .
  • Methods of Application or Experimental Procedures : dBET6 was packaged into a pH/glutathione reactive polymer nanoparticle (DS-PLGA). To further promote cancer-specific targeting, two distinct nano-PROTACs were generated using DS-PLGA coated with synthetically engineered Lewis lung carcinoma cell membranes with and without a macrophage-specific .

Safety And Hazards

DBET6 is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is advised to wash immediately with plenty of water . If inhaled, it is recommended to move to fresh air and give oxygen if breathing is difficult .

properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQPZPLJOBHHBK-UFXYQILXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45ClN8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022545
Record name dBET6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dBET6

CAS RN

1950634-92-0
Record name dBET6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
308
Citations
DW Li, L Gong - Investigative Ophthalmology & Visual …, 2023 - iovs.arvojournals.org
… Finally, dBET6 suppressed expression of proinflammatory … dBET6 prevents light-induced retinal degeneration through inhibiting retinal inflammation. The results suggest that the dBET6 …
Number of citations: 0 iovs.arvojournals.org
X Zhu, W Liu, X Tang, Y Chen, X Ge, Q Ke… - Journal of …, 2023 - Springer
… Here, we investigated the effects and mechanism of dBET6, a proteolysis‑targeting chimera (PROTAC) small molecule that selectively degrades BET by the ubiquitin‒proteasome …
Number of citations: 9 link.springer.com
L Xu, Y Chen, A Mayakonda, L Koh… - Proceedings of the …, 2018 - National Acad Sciences
… Next, we explored differential responses of GBM cells to dBET6 and BBIs. Exposure of GBM cells to dBET6 inhibited BrdU incorporation robustly and to a greater extent than BBIs (Fig. …
Number of citations: 92 www.pnas.org
K Bauer, AS Berghoff, M Preusser, G Heller… - American Journal of …, 2021 - ncbi.nlm.nih.gov
… developed BET protein degraders dBET1 and dBET6 in colon, breast, … an optimized compound known as dBET6, which differs from … Our findings show that dBET6 exerts superior MYC …
Number of citations: 17 www.ncbi.nlm.nih.gov
B Peter, G Eisenwort, A Keller, K Bauer, D Berger… - Blood, 2018 - Elsevier
… To further explore the ability of dBET6 to interfere with LSC resistance in CML, we established a co-culture system mimicking LSC-niche interactions in the osteoblastic niche. In this …
Number of citations: 5 www.sciencedirect.com
GM Matthews, S Gandolfi, J Bruggentheis… - Blood, 2016 - Elsevier
… of MM cells resistant to dBET6. We treated the pool of … dBET6-resistant cells were processed to quantify sgRNA enrichment or depletion, using deep sequencing. We observed dBET6 to …
Number of citations: 3 www.sciencedirect.com
B Peter, G Eisenwort, I Sadovnik… - American Journal of …, 2022 - Wiley Online Library
… Previously published data suggest that the BRD4 degraders dBET1 and dBET6 are more potent BRD4-targeting drugs than JQ1.We found that dBET1 and dBET6 inhibit proliferation of …
Number of citations: 10 onlinelibrary.wiley.com
Y Zhang, C Loh, J Chen, N Mainolfi - Drug Discovery Today: Technologies, 2019 - Elsevier
… dBET6 binding in the ternary complex is 2-fold to 5-fold weaker than the K d measured for the binary complex. Nonetheless, dBET6 … Although MZ1 and dBET6 are not tested in the same …
Number of citations: 36 www.sciencedirect.com
GM Matthews, Y Hu, M Sheffer, PJ Hengeveld… - Cancer Research, 2016 - AACR
… of MM cells resistant to dBET6. We treated the pool of … dBET6-resistant cells were processed to quantify sgRNA enrichment or depletion, using deep sequencing. We observed dBET6 to …
Number of citations: 1 aacrjournals.org
Y Filik, K Bauer, P Valent - HemaSphere, 2023 - journals.lww.com
… Finally, dBET6 suppressed the proliferation of all niche cell types tested. … , dBET1 and dBET6 suppress cytokine-induced PD-L1 and PD-L2 expression. Finally, dBET6 also blocked the …
Number of citations: 3 journals.lww.com

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